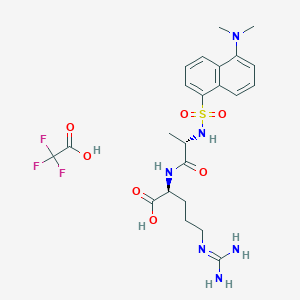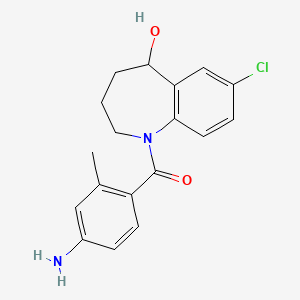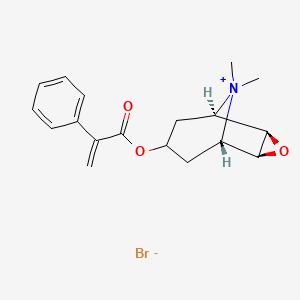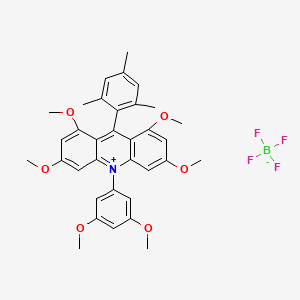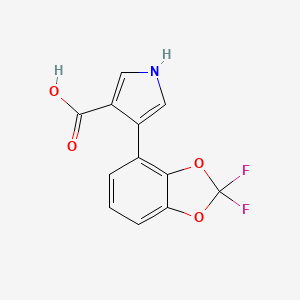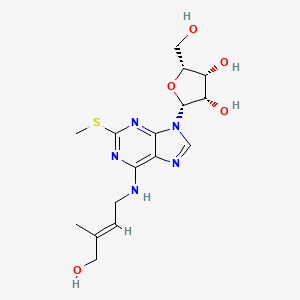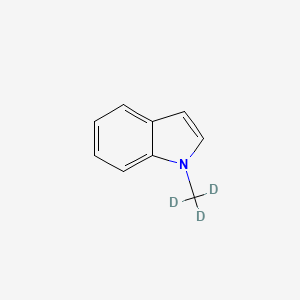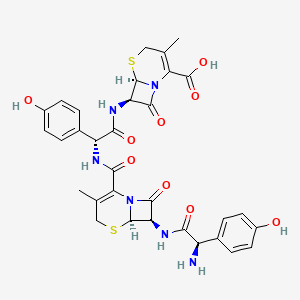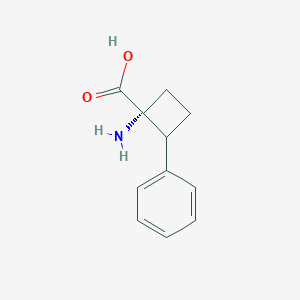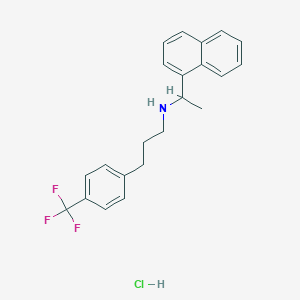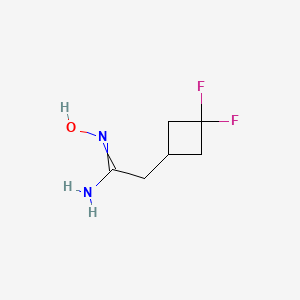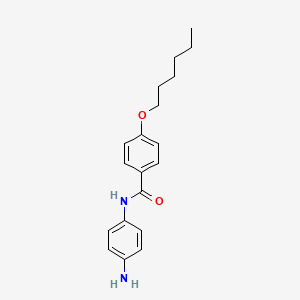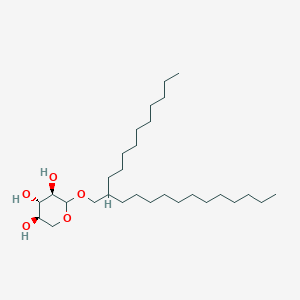
2-Decyltetradecyl-D-xylopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Decyltetradecyl-D-xylopyranoside is a nonionic detergent primarily utilized in the fields of biochemistry and molecular biology . It plays a crucial role in the solubilization and stabilization of membrane proteins . Apart from this, lipid nanoparticles for drug delivery and nanostructures for gene delivery have also been fabricated using this versatile compound, thereby enhancing its importance in advanced drug delivery systems .
Molecular Structure Analysis
The molecular formula of 2-Decyltetradecyl-D-xylopyranoside is C29H58O5 . Its IUPAC name is (3R,4S,5R)-2-(2-decyltetradecoxy)oxane-3,4,5-triol .
Physical And Chemical Properties Analysis
2-Decyltetradecyl-D-xylopyranoside has a molecular weight of 486.77 . It appears as a colourless waxy solid . It is soluble in DCM, DMF, DMSO, EtOAc, and MeOH .
科学的研究の応用
- Biochemistry and Molecular Biology
- Summary of Application : 2-Decyltetradecyl-D-xylopyranoside has been used in the fabrication of lipid nanoparticles for drug delivery and nanostructures for gene delivery . This enhances its importance in advanced drug delivery systems .
- Summary of Application : β-xylopyranosides, such as 2-Decyltetradecyl-D-xylopyranoside, have been used as activators in the biosynthesis of glycosaminoglycans .
- Methods of Application : These compounds can be incorporated into biological systems to stimulate the production of glycosaminoglycans, important macromolecules with various biological functions .
- Results or Outcomes : The use of β-xylopyranosides can lead to increased production of glycosaminoglycans, which can have various beneficial effects depending on the specific context .
Advanced Drug Delivery Systems
Biosynthesis of Glycosaminoglycans
- Summary of Application : β-xylopyranosides, such as 2-Decyltetradecyl-D-xylopyranoside, have been used for enzyme inhibition . This can be particularly useful in the study of various biological processes and in the development of new drugs .
- Methods of Application : These compounds can be incorporated into biological systems to inhibit the activity of specific enzymes . The exact methods of application can vary greatly depending on the specific enzyme being targeted.
- Results or Outcomes : The use of β-xylopyranosides can lead to the inhibition of specific enzymes, which can provide valuable insights into their function and potential as drug targets .
- Summary of Application : β-xylopyranosides, including 2-Decyltetradecyl-D-xylopyranoside, have been used as surfactants . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid .
- Methods of Application : These compounds can be added to various systems to modify the surface tension and facilitate processes such as emulsification, wetting, and foaming .
- Results or Outcomes : The use of β-xylopyranosides as surfactants can improve the efficiency of various industrial and scientific processes .
- Summary of Application : A new class of d-xylopyranosides, including 2-Decyltetradecyl-D-xylopyranoside, has shown antimicrobial activity against fungi (Candida albicans, Candida glabrata) and bacteria (Staphylococcus aureus, Escherichia coli) .
- Methods of Application : These compounds can be incorporated into biological systems to inhibit the growth of specific microorganisms . The exact methods of application can vary greatly depending on the specific microorganism being targeted.
- Results or Outcomes : The use of these d-xylopyranosides can lead to the inhibition of specific microorganisms, which can provide valuable insights into their function and potential as drug targets .
Enzyme Inhibition
Surfactants
Antimicrobial Activity
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(3R,4S,5R)-2-(2-decyltetradecoxy)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H58O5/c1-3-5-7-9-11-13-14-16-18-20-22-25(21-19-17-15-12-10-8-6-4-2)23-33-29-28(32)27(31)26(30)24-34-29/h25-32H,3-24H2,1-2H3/t25?,26-,27+,28-,29?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQWIPYOLDJKPK-UGCDLRGISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)COC1C(C(C(CO1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)COC1[C@@H]([C@H]([C@@H](CO1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H58O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Decyltetradecyl-D-xylopyranoside | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

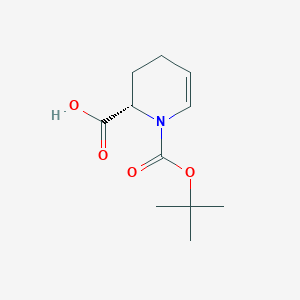
![1-[(4,4-Dimethyl-2-phenylcyclohexen-1-yl)methyl]piperazine](/img/structure/B1436992.png)
